4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine
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Overview
Description
4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of a pyrimidine derivative followed by methylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions yield oxides and amines, respectively.
Scientific Research Applications
4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 4-Chloro-N,N,6-trimethylpyrimidin-2-amine
- 4-Chloro-6-(methylamino)pyrimidine
Comparison: 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for distinct applications.
Properties
Molecular Formula |
C8H12ClN3 |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-chloro-N,N,2,6-tetramethylpyrimidin-5-amine |
InChI |
InChI=1S/C8H12ClN3/c1-5-7(12(3)4)8(9)11-6(2)10-5/h1-4H3 |
InChI Key |
QQUPWHPCINUKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)N(C)C |
Origin of Product |
United States |
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